molecular formula C8H12N2O3S B8768195 3-amino-N-(2-hydroxyethyl)benzenesulfonamide

3-amino-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8768195
M. Wt: 216.26 g/mol
InChI Key: ZYQQGZOGGNWGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O3S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(2-hydroxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(2-hydroxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-amino-N-(2-hydroxyethyl)benzenesulfonamide

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

3-amino-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5,9H2

InChI Key

ZYQQGZOGGNWGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Nitrobenzenesulfonyl chloride (2.22 g) dissolved in 20 mL of THF was added to a solution of 2-aminoethanol (2.0 g) and tryethylamine (2.0 g) in 20 mL of THF. The reaction mixture was kept at ambient temperature overnight. The solvent was removed and the residue was dissolved in water (20 mL) and then extracted with EtOAc (2×50 mL). The solvent of the organic layer was removed and the residue was dissolved in 50 mL of EtOH and a catalytic amount of Raney-Nickel was added, followed by the addition of hydrazine hydrate (2 mL). The reaction mixture was kept at ambient temperature under argon overnight, filtered through a celite cake. The solvent of the filtrate was removed yielding 1.1 g of 3-amino-N-(2-hydroxyethyl)benzenesulfonamide which was used in the next step without further purification.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide (1.00 g, 3.57 mmol) was dissolved in methanol (35 ml) and placed under an atmosphere of nitrogen prior to the addition of 10% Pd/C (10 Wt %, 100 mg) in one portion. The reaction was evacuated, placed under an atmosphere of hydrogen (1 bar) and stirred vigorously overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo to afford the named product (0.77 g, 100%); LCMS Rt=1.44 min, m/z (ES+) 217 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
100%

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